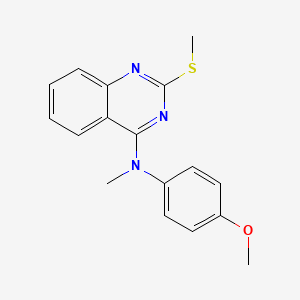
N-(4-Methoxyphenyl)-N-methyl-2-(methylthio)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxyphenyl)-N-methyl-2-(methylthio)quinazolin-4-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core with a methylthio group at the 2-position and a methoxyphenyl group at the 4-position, making it a unique structure with potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N-methyl-2-(methylthio)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents like formamide or orthoesters.
Introduction of the Methylthio Group: The methylthio group can be introduced at the 2-position of the quinazoline core through nucleophilic substitution reactions using methylthiolating agents like methylthiol or dimethyl disulfide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached to the 4-position of the quinazoline core through a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methoxyphenyl)-N-methyl-2-(methylthio)quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced to the corresponding dihydroquinazoline using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolines.
Substitution: Aminoquinazolines and thioquinazolines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: As a tool compound for studying the biological pathways and molecular targets associated with quinazoline derivatives.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-Methoxyphenyl)-N-methyl-2-(methylthio)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can disrupt the signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloro-quinazolin-4-yl)-(4-methoxy-phenyl)-methyl-amine
- (2-Fluoro-quinazolin-4-yl)-(4-methoxy-phenyl)-methyl-amine
- (2-Methylthio-quinazolin-4-yl)-(4-chloro-phenyl)-methyl-amine
Uniqueness
N-(4-Methoxyphenyl)-N-methyl-2-(methylthio)quinazolin-4-amine is unique due to the presence of both the methylthio and methoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Propriétés
Numéro CAS |
827031-58-3 |
|---|---|
Formule moléculaire |
C17H17N3OS |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-N-methyl-2-methylsulfanylquinazolin-4-amine |
InChI |
InChI=1S/C17H17N3OS/c1-20(12-8-10-13(21-2)11-9-12)16-14-6-4-5-7-15(14)18-17(19-16)22-3/h4-11H,1-3H3 |
Clé InChI |
HRQZACPJDFWOCT-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)SC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[6-(4-Cyclopropylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide](/img/structure/B8564482.png)



![3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B8564510.png)

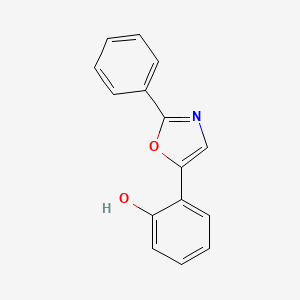
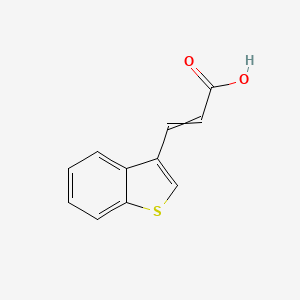
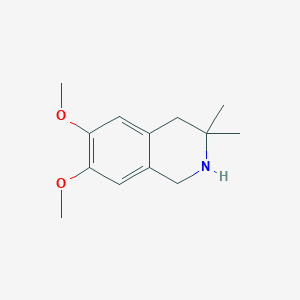
![2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8564547.png)


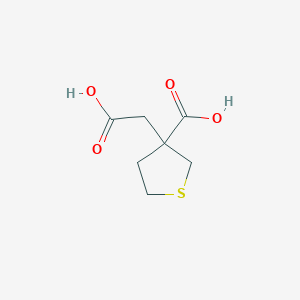
![6-Bromo-3-iodo-8-(methylsulfonyl)imidazo[1,2-a]pyrazine](/img/structure/B8564578.png)
